Doxorubicin-MVCP

ADC linker cathepsin B cleavage drug release kinetics

Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a drug-linker conjugate that couples the anthracycline chemotherapeutic doxorubicin to a maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker system. The MC-Val-Cit-PAB linker is a cathepsin B-cleavable ADC peptide linker, recognized as the clinical gold standard for antibody-drug conjugate (ADC) construction and utilized in FDA-approved ADCs such as brentuximab vedotin.

Molecular Formula C56H67N7O19
Molecular Weight 1142.182
Cat. No. B1574322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicin-MVCP
SynonymsDoxorubicin-MVCP;  MC-Val-Cit-PAB-Doxorubicin;  MC-Val-Cit-PAB-Dox.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2
Molecular FormulaC56H67N7O19
Molecular Weight1142.182
Structural Identifiers
SMILESO=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Doxorubicin-MVCP (MC-Val-Cit-PAB-Doxorubicin): ADC Drug-Linker Conjugate for Cathepsin-Cleavable Bioconjugation


Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a drug-linker conjugate that couples the anthracycline chemotherapeutic doxorubicin to a maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker system . The MC-Val-Cit-PAB linker is a cathepsin B-cleavable ADC peptide linker, recognized as the clinical gold standard for antibody-drug conjugate (ADC) construction and utilized in FDA-approved ADCs such as brentuximab vedotin [1]. This compound serves as a modular building block for synthesizing doxorubicin-containing bioconjugates, enabling conjugation to thiol-containing molecules (antibodies, peptides, proteins, polymers) via its maleimide terminus .

Why Doxorubicin-MVCP Cannot Be Interchanged with Other Doxorubicin Linker Conjugates


Cathepsin B-cleavable doxorubicin prodrugs exhibit orders-of-magnitude differences in drug release kinetics, intracellular trafficking, and in vivo therapeutic index depending on the specific linker chemistry deployed [1]. Head-to-head comparative studies demonstrate that the Val-Cit dipeptide sequence—the core recognition motif within Doxorubicin-MVCP's MC-Val-Cit-PAB linker—achieves superior lysosomal release efficiency and human plasma stability compared to alternative cathepsin B substrates, while the self-immolative PAB spacer proves mechanistically essential for rapid and quantitative free drug generation [2]. Generic substitution with non-cleavable linkers (e.g., SMCC), acid-labile hydrazones, or alternative peptide sequences (e.g., GFLG) results in measurably different payload release profiles, tumor accumulation, and therapeutic outcomes .

Doxorubicin-MVCP Quantitative Differentiation Evidence: Head-to-Head Linker Performance Data


Enzymatic Drug Release: Val-Cit-PAB Linker Enables Near-Quantitative Lysosomal Doxorubicin Liberation

In a direct comparative study of cathepsin B-labile dipeptide linkers for doxorubicin immunoconjugates, the Val-Cit-PABC-DOX construct (structurally equivalent to Doxorubicin-MVCP's drug-linker architecture) demonstrated rapid and near-quantitative drug release with purified cathepsin B and in rat liver lysosomal preparations, while also exhibiting excellent stability in human plasma [1]. The self-immolative PABC spacer was mechanistically demonstrated to be required for rapid free drug generation; without this spacer, drug release was severely impaired [2].

ADC linker cathepsin B cleavage drug release kinetics

Cathepsin B-Cleavable Linker Optimization: Peptide Sequence Determines Tumor-Selective Prodrug Activation and In Vivo Anticancer Efficacy

A systematic comparative study evaluated five cathepsin B-cleavable peptide-DOX prodrug nanoparticles (FRRG, FRRL, FRRLG, FLRRG, and a Val-Cit-bearing construct) for nanoparticle stability, cellular uptake, in vivo tumor accumulation, and therapeutic efficacy [1]. Among the five prodrugs, the optimized FRRL-DOX nanoparticle achieved 2.3–16.3-fold greater tumor-specific accumulation in vivo than other prodrug nanoparticles and free DOX, and demonstrated 2.1-fold better anticancer efficacy compared to free DOX [2]. Notably, FRRL-DOX did not exert serious toxicity upon repeated intravenous administration at a high dose of up to 10 mg/kg (equiv. to DOX) [3].

prodrug nanoparticle cathepsin B-cleavable linker tumor-specific accumulation

Self-Immolative PAB Spacer: Mechanistically Essential for Rapid Free Doxorubicin Generation

The p-aminobenzyloxycarbonyl (PABC) self-immolative spacer incorporated in Doxorubicin-MVCP is not an optional design feature but a mechanistically required component for rapid and quantitative free drug release [1]. Upon cathepsin B-mediated cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction that cleanly liberates the unmodified doxorubicin payload . Comparative data show that without the PABC spacer, DOX release from dipeptide substrates is severely impaired, confirming that the spacer is rate-limiting for payload liberation [2].

self-immolative spacer PABC elimination drug release mechanism

Val-Cit-PAB vs. Hydrazone Linker: Superior Lysosomal Selectivity Over pH-Dependent Cleavage

The Val-Cit-PABC linker represents an enzyme-cleavable system that releases payload selectively in the lysosomal compartment, contrasting with acid-labile hydrazone linkers that rely on pH gradient-dependent hydrolysis and are prone to plasma instability [1]. Hydrazone linkers, employed in first-generation ADCs such as gemtuzumab ozogamicin, are limited by their narrow applicability to ketone-containing drugs (e.g., doxorubicin) and documented hydrolytic instability in circulation, leading to premature payload release and systemic toxicity . The Val-Cit-PABC system has been designated the gold standard for hematologic ADCs due to its fast lysosomal cleavage kinetics and superior systemic stability profile [2].

ADC linker comparison enzymatic vs. chemical cleavage plasma stability

Modular Maleimide Conjugation Handle: Broad Compatibility with Thiol-Containing Biomolecules for ADC and Nanomedicine Assembly

Doxorubicin-MVCP features a maleimidocaproyl (MC) terminus that enables selective, covalent conjugation to thiol-containing molecules—antibodies, peptides, proteins, enzymes, and polymers—via Michael addition chemistry . This modular design has been exploited for constructing cetuximab-DOX ADCs targeting EGFR-positive colorectal tumors, where MC-Val-Cit-PAB-DOX was synthesized and linked to cetuximab to prepare antibody-drug conjugates with retained antigen-binding specificity [1]. The MC-Val-Cit-PAB platform has further enabled modular synthesis of single and dual-drug conjugates, such as MC-Val-Cit-PAB-Doxorubicin and MC-Val-Cit-PAB-MMAE used in parallel for comparative dual-payload ADC studies .

maleimide conjugation ADC synthesis bioconjugation

Cathepsin B-Activated Caspase-3-Responsive DEVD-DOX Conjugate: Validated Radiotherapy-Triggered Prodrug Platform Using the MC-Val-Cit-PAB Scaffold

The MC-Val-Cit-PAB linker architecture has been validated in a radiotherapy-responsive prodrug context through the development of a DEVD peptide-doxorubicin conjugate that is activated upon radiation-induced caspase-3-mediated apoptosis [1]. In this study published in the Journal of Medicinal Chemistry, optimization of the stable linker involving the MC-Val-Cit-PAB scaffold was central to achieving radiation-triggered, caspase-3-dependent doxorubicin release with minimal background activation in non-irradiated tissues [2]. This application demonstrates that Doxorubicin-MVCP's linker chemistry is compatible with orthogonal activation strategies beyond simple cathepsin B cleavage, extending its utility to multimodal therapy design.

radiation-induced activation caspase-3 cleavable DEVD peptide conjugate

Doxorubicin-MVCP Application Scenarios: Where This ADC Building Block Delivers Maximum Scientific and Industrial Value


Antibody-Drug Conjugate (ADC) Synthesis: Cetuximab-DOX and Trastuzumab-DOX Immunoconjugates

Doxorubicin-MVCP is pre-activated for direct conjugation to thiol-containing antibodies via its maleimide terminus. This has been demonstrated in the synthesis of cetuximab–Val-Cit–DOX immunoconjugates targeting EGFR-positive colorectal tumors, where MC-Val-Cit-PAB-DOX was linked to cetuximab to prepare ADCs that retained antigen-binding specificity and exhibited cathepsin-B-triggered payload release [1]. The same workflow applies to trastuzumab-DOX ADCs for HER2-positive breast cancer models, leveraging the clinical validation of the MC-Val-Cit-PAB linker in brentuximab vedotin [2].

Stimulus-Responsive Prodrug Design: Radiotherapy-Triggered Caspase-3 Activation

The MC-Val-Cit-PAB scaffold within Doxorubicin-MVCP has been validated as a stable linker for DEVD peptide-doxorubicin conjugates that are selectively activated by radiation-induced caspase-3-mediated apoptosis [1]. This application scenario enables spatial and temporal control over doxorubicin release—drug liberation occurs only in irradiated tumor regions where caspase-3 is upregulated—minimizing off-target toxicity [2].

Dual-Payload ADC and Nanomedicine Comparative Studies

Doxorubicin-MVCP (MC-Val-Cit-PAB-Doxorubicin) has been used alongside MC-Val-Cit-PAB-MMAE in modular dual-drug conjugate synthesis, enabling systematic comparison of anthracycline versus auristatin payloads on the identical linker platform [1]. This design enables head-to-head evaluation of payload-specific efficacy, toxicity, and resistance profiles while controlling for linker-dependent variables.

Polymer- and Nanoparticle-Based Doxorubicin Delivery Systems

Doxorubicin-MVCP can be conjugated to thiol-functionalized polymers or nanoparticle surfaces to create cathepsin B-activatable nanomedicines. The self-immolative PAB spacer ensures that doxorubicin is released in its unmodified, pharmacologically active form upon lysosomal processing, while the MC-Val-Cit-PAB linker's plasma stability minimizes systemic payload leakage during circulation [1]. This application is supported by the broader cathepsin B-cleavable prodrug nanoparticle literature demonstrating 2.1× better anticancer efficacy compared to free DOX [2].

Quote Request

Request a Quote for Doxorubicin-MVCP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.